

nitric acid reaction with common organic compounds

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Compound of Interest

Compound Name: *Nitric acid*

Cat. No.: *B089290*

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An In-depth Technical Guide to the Reactions of **Nitric Acid** with Common Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric acid (HNO_3) is a powerful and versatile reagent in organic chemistry, capable of acting as a strong acid, a nitrating agent, and an oxidizing agent. Its reactivity is highly dependent on its concentration, the reaction temperature, and the presence of catalysts. This guide provides a comprehensive overview of the reactions of **nitric acid** with common classes of organic compounds, focusing on reaction mechanisms, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical sciences.

Aromatic Compounds: Electrophilic Nitration

The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution (EAS) reactions. It involves the introduction of a nitro group ($-\text{NO}_2$) onto an aromatic ring. This functional group is a valuable synthetic intermediate, readily convertible to other functionalities, most notably an amino group ($-\text{NH}_2$).

Reaction Mechanism

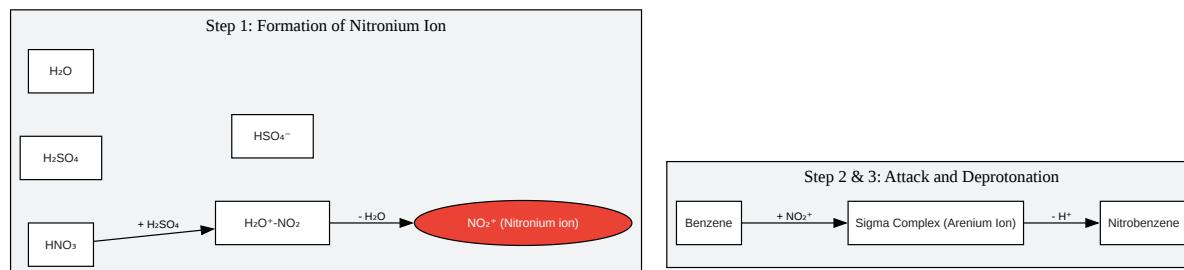
The reaction typically employs a mixture of concentrated **nitric acid** and concentrated sulfuric acid, known as "mixed acid." Sulfuric acid, being the stronger acid, protonates **nitric acid**,

which then loses a water molecule to form the highly electrophilic nitronium ion (NO_2^+).^{[1][2][3]} The nitronium ion is then attacked by the electron-rich aromatic ring.^{[2][4][5]}

The general mechanism involves three key steps:

- Formation of the Electrophile: Generation of the nitronium ion.^[1]
- Electrophilic Attack: The aromatic ring's π -electrons attack the nitronium ion, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion.^{[2][6]}
- Deprotonation: A weak base (like H_2O or HSO_4^-) removes a proton from the carbon bearing the nitro group, restoring aromaticity.^{[1][2]}

An alternative mechanism involving a single-electron transfer (SET) from the aromatic substrate to the nitronium ion has also been proposed.^[6]



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Caption: Mechanism of Electrophilic Aromatic Nitration.

Quantitative Data: Nitration of Toluene

The methyl group in toluene is an activating, ortho-, para-directing group, making toluene approximately 25 times more reactive than benzene.^[7] The product distribution is sensitive to reaction conditions.

Catalyst/ Solvent	Temperat ure (°C)	O- nitrotolue ne (%)	m- nitrotolue ne (%)	p- nitrotolue ne (%)	Yield (%)	Referenc e
H ₂ SO ₄	30-35	58.8	4.4	36.8	~95	Standard textbook values
N ₂ O ₅ in CH ₂ Cl ₂	-20	59.7	1.6	38.7	86.1	[8]
N ₂ O ₅ in CH ₂ Cl ₂	< -40	-	~1-1.2	-	-	[8]
MgO- Al ₂ O ₃ - CeO ₂ -TiO ₂	40-50	-	-	up to 99.2 (selectivity)	High	[9]

Experimental Protocol: Nitration of Toluene[7][10][11]

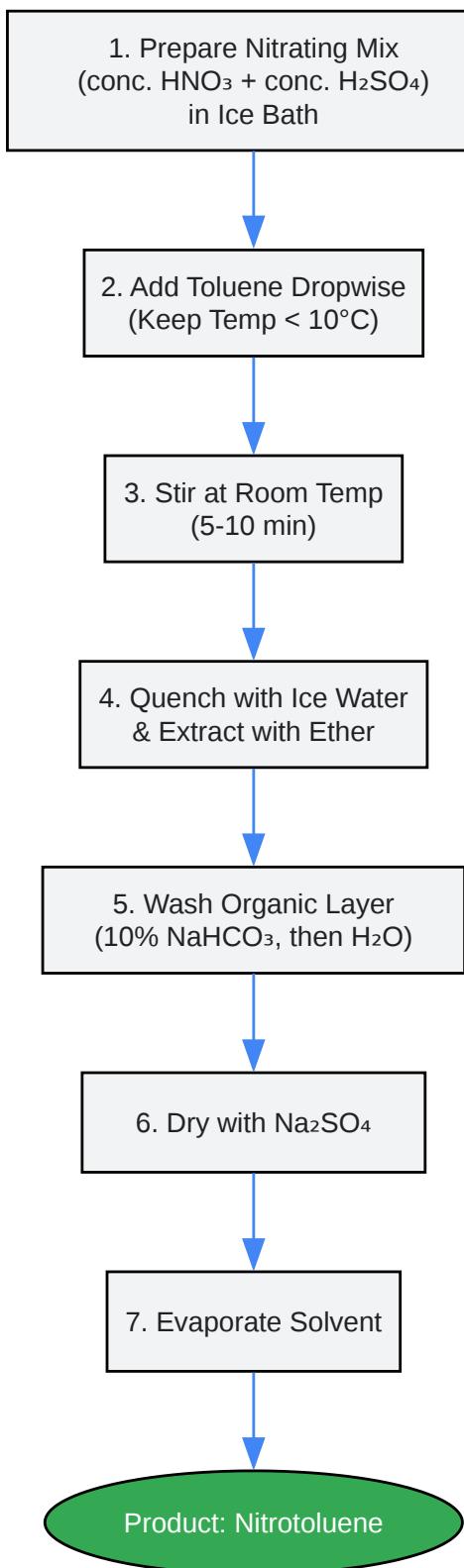
This protocol describes the laboratory-scale synthesis of mononitrotoluene.

Materials:

- Concentrated **Nitric Acid** (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Toluene (C₇H₈)
- Diethyl ether
- 10% Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ice

Procedure:

- Preparation of Nitrating Mixture: In a 5 mL conical vial equipped with a spin vane, placed in an ice-water bath on a stirrer, add 1.0 mL of concentrated **nitric acid**. While stirring, slowly add 1.0 mL of concentrated sulfuric acid. Allow the mixture to cool.
- Addition of Toluene: Slowly add 1.0 mL of toluene dropwise to the cold nitrating mixture over a period of 5 minutes. Maintain the temperature below 10°C to minimize dinitration.[\[10\]](#)
- Reaction: After the addition is complete, allow the mixture to warm to room temperature while stirring. Continue stirring for an additional 5-10 minutes.[\[7\]](#)[\[10\]](#)
- Work-up: Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water. Rinse the reaction vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.
- Extraction: Gently shake the funnel, venting frequently. Allow the layers to separate and remove the lower aqueous layer.
- Washing: Wash the organic layer sequentially with 10 mL of 10% sodium bicarbonate solution (vent carefully due to gas formation) and then with 5 mL of water.
- Drying and Isolation: Discard the aqueous layer and dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the nitrotoluene product.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the nitration of toluene.

Alkanes

The reaction of **nitric acid** with alkanes, particularly in the vapor phase at high temperatures (e.g., 350–400°C), proceeds via a free-radical mechanism to produce nitroalkanes.[11][12][13] This process is of commercial importance but often results in a mixture of products due to C-C bond cleavage.[12] Liquid-phase nitration can also be performed, sometimes with catalysts like N-hydroxyphthalimide (NHPI) or vanadium-substituted polyoxometalates, which allow for milder reaction conditions.[14][15] The mechanism involves hydrogen abstraction to form an alkyl radical, which then reacts with NO₂.[11][14]

Alkane	Conditions	Major Products	Mechanism	Reference
Propane	Vapor Phase, 410°C, HNO ₃	1-Nitropropane, 2-Nitropropane, Nitroethane, Nitromethane	Radical	[12]
Cyclohexane	Liquid Phase, NHPI catalyst, HNO ₃ , 125°C	Nitrocyclohexane	Radical	[15]
Various	Liquid Phase, Vanadium polyoxometalate catalyst, HNO ₃	Nitroalkanes, Oxygenated products	Radical	[14]

Alkenes

Nitric acid reacts with alkenes typically through an electrophilic addition mechanism. For example, the reaction of ethene with **nitric acid** can yield 2-hydroxy nitroethane.[16] The reaction is initiated by the addition of the electrophilic NO₂ group to the double bond, forming a carbocation intermediate which is then captured by a nucleophile (e.g., water). Reactions with nitrogen oxides like NO₂ can also lead to the formation of β-nitroalkyl radicals.[17] Under strong oxidizing conditions, **nitric acid** can cleave the double bond, yielding carboxylic acids. For instance, (Z)-cyclooctene is oxidized by **nitric acid** to suberic acid.[18]

Alcohols

Nitric acid can react with alcohols in two primary ways: formation of nitrate esters and oxidation.

Nitrate Ester Formation

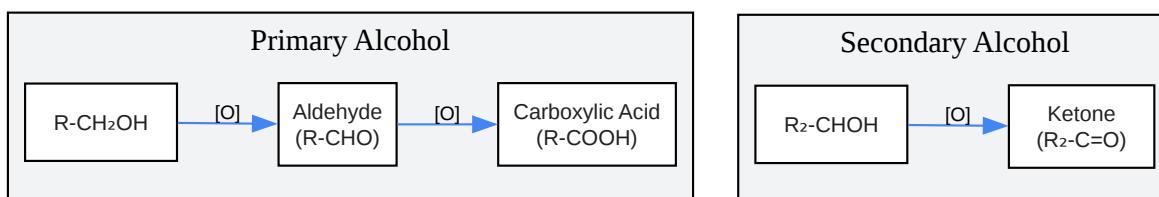
In the presence of concentrated **nitric acid**, alcohols can form nitrate esters.[\[19\]](#) This reaction is particularly well-known for polyols like glycerol, which is nitrated to produce nitroglycerin. The reaction is typically catalyzed by sulfuric acid.

Oxidation

Nitric acid is a potent oxidizing agent for alcohols.[\[20\]](#)[\[21\]](#)

- Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids.[\[20\]](#)[\[22\]](#)[\[23\]](#)
- Secondary alcohols are oxidized to ketones.[\[23\]](#)

The reaction can be highly exothermic and may produce toxic nitrogen oxide (NO_x) gases, requiring careful temperature control.[\[20\]](#) Catalytic systems, such as pairing a nitroxide (e.g., TEMPO) with **nitric acid**, can provide milder and more selective oxidations, often stopping at the aldehyde stage for primary alcohols.[\[24\]](#)[\[25\]](#)[\[26\]](#)



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Caption: Oxidation pathways for primary and secondary alcohols.

Substrate	Reagents	Product	Yield (%)	Reference
Benzyl Alcohol	Cat. Nitroxide, Cat. HNO_3 , CH_2Cl_2	Benzaldehyde	98	[25]
1-Octanol	Cat. Nitroxide, Cat. HNO_3 , CH_2Cl_2	Octanal	85	[25]
Cyclohexanol	Cat. Nitroxide, Cat. HNO_3 , CH_2Cl_2	Cyclohexanone	92	[25]
Octane-1,8-diol	HNO_3	Suberic Acid	-	[18]

Aldehydes and Ketones

Aldehydes are readily oxidized by **nitric acid** to the corresponding carboxylic acids.[22][23]

Ketones are generally stable to oxidation by **nitric acid** under mild conditions. However, under vigorous conditions (strong **nitric acid**, high temperatures), ketones can undergo C-C bond cleavage.

Carboxylic Acids

Simple aliphatic carboxylic acids are generally unreactive towards **nitric acid** under normal conditions, as both are acids.[27] While protonation of the carboxyl group can occur, significant chemical transformation is uncommon.[27]

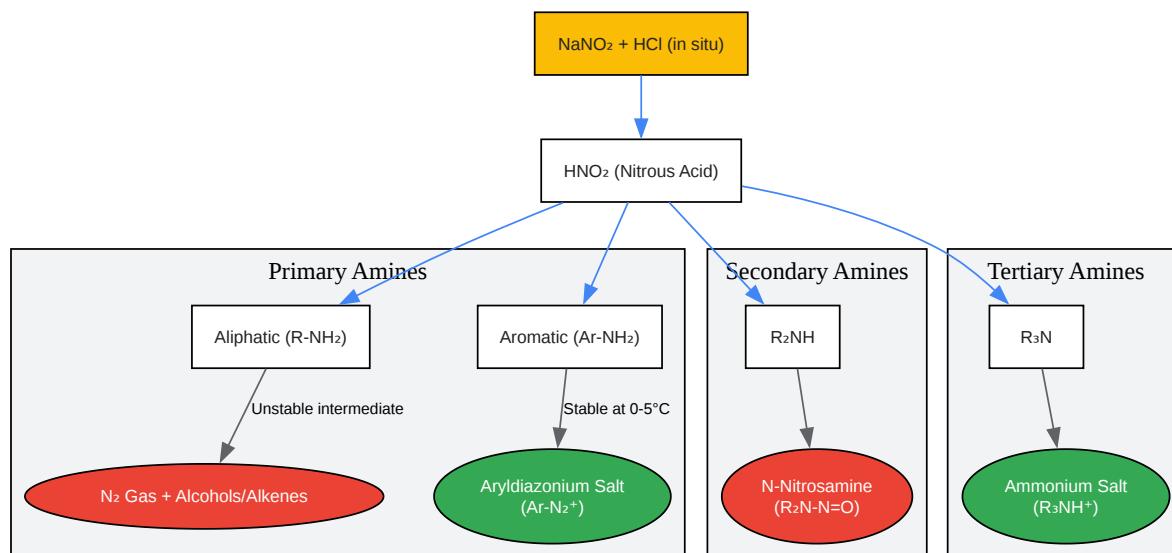
Amines

The reaction of amines with **nitric acid** itself is a simple acid-base reaction. However, the reaction with **nitrous acid** (HNO_2), typically generated *in situ* from sodium nitrite (NaNO_2) and a strong acid like HCl , is a fundamentally important reaction in organic synthesis and analysis.[28][29][30]

- Primary Aliphatic Amines ($\text{R}-\text{NH}_2$): React with cold nitrous acid to produce a highly unstable diazonium salt, which rapidly decomposes to a carbocation, releasing nitrogen gas (N_2).[31]

This leads to a mixture of products, including alcohols and alkenes. The effervescence of N_2 is a characteristic test.[31]

- Primary Aromatic Amines (Ar-NH_2): React with cold nitrous acid ($0\text{-}5^\circ\text{C}$) to form a relatively stable aryl diazonium salt.[29][31] These salts are versatile intermediates for introducing various substituents onto the aromatic ring (Sandmeyer reaction) or for forming azo dyes.[31]
- Secondary Amines (R_2NH): Both aliphatic and aromatic secondary amines react with nitrous acid to form N-nitrosamines ($\text{R}_2\text{N-N=O}$), which are often yellow oils and are known carcinogens.[28][32]
- Tertiary Amines (R_3N): Tertiary aliphatic amines simply undergo an acid-base reaction to form a soluble salt.[28][32] Tertiary aryl amines can undergo electrophilic substitution on the aromatic ring (nitrosation) at the para position if it is available.[29]



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